![molecular formula C18H21N5O3 B2752988 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 900011-33-8](/img/structure/B2752988.png)

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

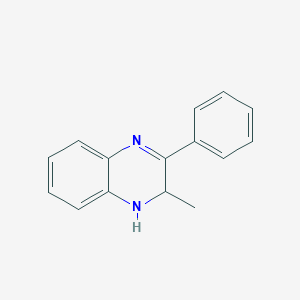

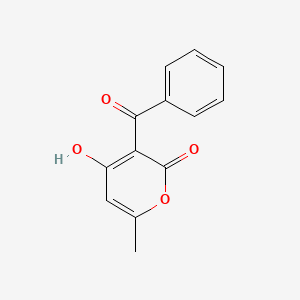

The compound “2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, considered as a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have gained significant attention due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in the literature . The synthesis involves the formation of a linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For instance, studies have focused on designing and synthesizing these compounds to test their effectiveness against various cancer cell lines. Some derivatives have shown potent anticancer activity, indicating their potential as therapeutic agents in cancer treatment. The modification of these compounds, such as introducing different substituents, has been a key strategy to enhance their anticancer properties (Kandeel et al., 2012), (Al-Sanea et al., 2020).

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine compounds have also been explored for their antimicrobial effects. The synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety has led to compounds with significant antimicrobial activities against a range of bacterial and fungal strains. This research underscores the potential of these derivatives in developing new antimicrobial agents (Bondock et al., 2008), (El-sayed et al., 2017).

Drug Delivery Systems

The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, such as solubility and bioavailability, have been a focus to enhance their clinical applicability. Nanosystem approaches, including the use of albumin nanoparticles and liposomes, have been investigated to improve the solubility and pharmacokinetic profiles of these compounds, potentially overcoming barriers to their clinical development as drug candidates (Vignaroli et al., 2016).

Imaging and Diagnostic Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been explored as ligands for imaging receptors, such as the peripheral benzodiazepine receptor (PBR), using positron emission tomography (PET). These compounds have shown high affinity and selectivity, indicating their utility in neuroimaging and the study of neuroinflammatory processes, which are crucial in various neurodegenerative disorders (Damont et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit cytotoxic activity against various human cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it might interact with its targets by binding to specific enzymes or receptors, thereby inhibiting their function . This could lead to changes in cellular processes, such as cell proliferation or apoptosis .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell proliferation and apoptosis . These effects could be due to the inhibition of key enzymes or receptors in these pathways.

Result of Action

Based on the reported cytotoxic activity of similar compounds, it’s plausible that this compound may induce cell death (apoptosis) in cancer cells .

properties

IUPAC Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11-6-12(2)16(13(3)7-11)21-15(25)9-22-10-19-17-14(18(22)26)8-20-23(17)4-5-24/h6-8,10,24H,4-5,9H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGAJGABBOBGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2752906.png)

![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)

![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)

![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)

![6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2752925.png)